An In-depth Technical Guide to 10-Undecenyl Acetate (CAS Number 112-19-6)
An In-depth Technical Guide to 10-Undecenyl Acetate (CAS Number 112-19-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 10-undecenyl acetate (B1210297) (CAS 112-19-6), a long-chain fatty acid ester. The document details its physicochemical characteristics, spectroscopic profile, applications, and safety and handling protocols. Included are detailed experimental methodologies for its synthesis and analysis, designed to be a valuable resource for professionals in research and development. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Physicochemical Properties
10-Undecenyl acetate is a colorless liquid with a characteristic mild, fruity, and rose-like odor.[1] It is a carboxylic ester that is soluble in organic solvents such as ethanol (B145695) but has very low solubility in water.[1]
Table 1: Physicochemical Properties of 10-Undecenyl Acetate
| Property | Value | Reference(s) |
| CAS Number | 112-19-6 | [1][2] |
| Molecular Formula | C₁₃H₂₄O₂ | [2] |
| Molecular Weight | 212.33 g/mol | [2] |
| Boiling Point | 269.00 to 271.00 °C @ 760.00 mm Hg | |
| Melting Point | -69 °C (estimate) | |
| Density | 0.873 to 0.880 g/cm³ @ 25.00 °C | [1] |
| Refractive Index | 1.433 to 1.440 @ 20.00 °C | [1] |
| Flash Point | 230.00 °F (110.00 °C) TCC | [1] |
| Vapor Pressure | 0.012 mmHg @ 25.00 °C (estimated) | |
| logP (o/w) | 4.962 (estimated) | |
| Water Solubility | 1.517 mg/L @ 25 °C (estimated) | |
| Solubility | Soluble in ethyl alcohol | [1] |
Spectroscopic Profile
The structural elucidation of 10-undecenyl acetate is confirmed through various spectroscopic techniques.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the identification of 10-undecenyl acetate. The mass spectrum is characterized by its molecular ion peak and a specific fragmentation pattern.
Table 2: Characteristic Mass Fragments of 10-Undecenyl Acetate (EI-MS)
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |
| 41 | 48.25 | [C₃H₅]⁺ |
| 43 | 99.99 | [CH₃CO]⁺ |
| 54 | 38.59 | [C₄H₆]⁺ |
| 55 | 52.37 | [C₄H₇]⁺ |
| 68 | 38.50 | [C₅H₈]⁺ |
Data sourced from PubChem CID 61035.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum for 10-undecenyl acetate is not readily accessible, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the known values for its functional groups and analogous long-chain esters.
Table 3: Predicted ¹H NMR Chemical Shifts for 10-Undecenyl Acetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | =CH- |
| ~4.95 | m | 2H | CH₂= |
| ~4.05 | t | 2H | -CH₂-O- |
| ~2.04 | q | 2H | =CH-CH₂- |
| ~2.03 | s | 3H | CH₃-C=O |
| ~1.6 | m | 2H | -CH₂-CH₂-O- |
| ~1.3 | m | 12H | -(CH₂)₆- |
Table 4: Predicted ¹³C NMR Chemical Shifts for 10-Undecenyl Acetate
| Chemical Shift (δ) ppm | Assignment |
| ~171.1 | C=O |
| ~139.2 | =CH- |
| ~114.1 | CH₂= |
| ~64.7 | -CH₂-O- |
| ~33.8 | =CH-CH₂- |
| ~29.5 | -(CH₂)n- |
| ~29.1 | -(CH₂)n- |
| ~28.9 | -(CH₂)n- |
| ~28.6 | -(CH₂)n- |
| ~25.9 | -CH₂-CH₂-O- |
| ~21.0 | CH₃-C=O |
Infrared (IR) Spectroscopy
The FTIR spectrum of 10-undecenyl acetate will exhibit characteristic absorption bands corresponding to its ester and alkene functional groups.
Table 5: Predicted FTIR Absorption Bands for 10-Undecenyl Acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3077 | Medium | =C-H stretch (alkene) |
| ~2925, ~2854 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1641 | Medium | C=C stretch (alkene) |
| ~1235 | Strong | C-O stretch (ester) |
| ~991, ~909 | Medium | =C-H bend (alkene) |
Experimental Protocols
Synthesis of 10-Undecenyl Acetate via Acetylation
10-Undecenyl acetate is typically synthesized by the acetylation of its corresponding alcohol, 10-undecen-1-ol (B85765).[3]
Objective: To synthesize 10-undecenyl acetate from 10-undecen-1-ol.
Materials:
-
10-Undecen-1-ol
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base catalyst)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 10-undecen-1-ol (1.0 equivalent) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 10-undecenyl acetate by vacuum distillation or column chromatography on silica (B1680970) gel.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the identification and quantification of 10-undecenyl acetate in various matrices.
Objective: To identify and quantify 10-undecenyl acetate in a sample.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., HP-5MS)
-
Helium (carrier gas)
-
10-Undecenyl acetate standard
-
Suitable solvent (e.g., hexane (B92381) or ethyl acetate)
-
Autosampler vials
GC-MS Parameters (Representative):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Procedure:
-
Sample Preparation: Dissolve the sample containing 10-undecenyl acetate in a suitable solvent to an appropriate concentration. If quantification is required, prepare a series of calibration standards of known concentrations.
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data according to the specified parameters.
-
Data Analysis: Identify the 10-undecenyl acetate peak in the total ion chromatogram based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). For quantification, construct a calibration curve from the standard solutions and determine the concentration in the unknown sample.
Applications
10-Undecenyl acetate is primarily used in the flavor and fragrance industry.[1] Its mild, fruity, and rose-like scent makes it a valuable component in various perfumery and cosmetic products.[1] It is also used as a flavoring ingredient in certain food products.[1] In the context of drug development, while not a therapeutic agent itself, its well-characterized properties make it a useful standard for analytical method development and validation, particularly for GC-MS applications involving ester analysis.
Safety and Handling
Hazard Identification:
-
10-Undecenyl acetate is classified as irritating to the skin (R38).[1]
-
It is advisable to avoid contact with skin and eyes.[1]
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle in a well-ventilated area.
-
Store in a tightly closed container in a cool, dry place.
-
Keep out of reach of children.[1]
First Aid Measures:
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Conclusion
10-Undecenyl acetate is a well-characterized long-chain ester with established applications in the flavor and fragrance industry. This technical guide has provided a detailed overview of its core properties, including physicochemical data, a spectroscopic profile, and representative experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating a deeper understanding and effective utilization of this compound.
